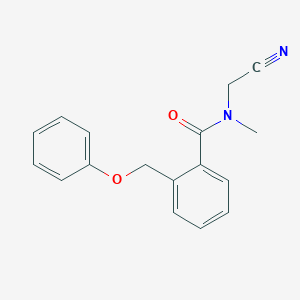![molecular formula C21H14N4O3S B2641679 N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole-6-carboxamide CAS No. 1706381-58-9](/img/structure/B2641679.png)
N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole-6-carboxamide is a heterocyclic compound incorporating furan, oxadiazole, and benzothiazole moieties
Mechanism of Action
Target of action
They have been employed as medicines in a number of distinct disease areas .
Mode of action
Many compounds with these moieties interact with biological targets through various mechanisms, often involving interactions with proteins or enzymes that lead to changes in cellular processes .
Biochemical pathways
Without specific information on this compound, it’s challenging to identify the exact biochemical pathways it affects. Furan, oxadiazole, and thiazole derivatives have been found to interact with a variety of biochemical pathways, often related to their antimicrobial, anti-inflammatory, and antitumor activities .
Result of action
Furan, oxadiazole, and thiazole derivatives have been reported to have various effects at the molecular and cellular levels, often related to their antimicrobial, anti-inflammatory, and antitumor activities .
Biochemical Analysis
Biochemical Properties
Compounds containing similar functional groups have been shown to interact with various enzymes, proteins, and other biomolecules . For instance, thiazole derivatives have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Cellular Effects
Based on the known activities of similar compounds, it can be hypothesized that this compound may influence cell function through its interactions with various cellular pathways . For example, it could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Given the complexity of the molecule, it is likely that it interacts with various enzymes or cofactors and may have effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis typically involves multi-step reactions starting with the functionalization of benzothiazole. Key steps include the formation of oxadiazole and furan rings, usually via cyclization reactions. Standard reagents like hydrazides, aldehydes, and acids under specific conditions (e.g., reflux, catalysis) are commonly employed.
Industrial Production Methods: While not widely produced industrially yet, scalable methods would likely involve optimization of the laboratory conditions mentioned above, with a focus on maximizing yield and purity through careful control of reaction parameters and purification techniques.
Types of Reactions:
Oxidation: It may undergo oxidation at various functional groups, especially at the furan ring.
Reduction: Possible reduction of oxadiazole or carbonyl groups under appropriate conditions.
Substitution: Electrophilic or nucleophilic substitution reactions can be performed on the aromatic rings.
Common Reagents and Conditions:
Oxidation Reagents: Potassium permanganate, hydrogen peroxide.
Reduction Reagents: Sodium borohydride, lithium aluminium hydride.
Substitution Reagents: Halogens for electrophilic substitution; alkylating agents for nucleophilic substitution.
Major Products Formed: Depending on the reaction, products may include hydroxylated, reduced, or alkylated derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Chemistry: Used as a precursor or intermediate in the synthesis of complex molecules for organic synthesis research.
Biology: Potential as a bioactive compound in drug discovery, particularly for targeting specific enzymes or receptors due to its diverse functional groups.
Medicine: Investigated for its anticancer, antibacterial, and antifungal properties. Mechanistic studies suggest it may interfere with key biological pathways.
Industry: Can be utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes, owing to its electronic properties.
Comparison with Similar Compounds
Benzothiazole Derivatives: Known for anticancer and antimicrobial properties.
Oxadiazole Compounds: Studied for their versatility in pharmaceuticals and materials science.
Furan-based Molecules: Often used in organic synthesis and material applications due to their aromatic stability and reactivity.
Conclusion:
N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole-6-carboxamide is a compound with multifaceted applications in scientific research. Its unique combination of chemical properties allows for diverse reactivity and bioactivity, making it a valuable subject of study in both academia and industry.
Properties
IUPAC Name |
N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]-1,3-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4O3S/c26-21(14-7-8-16-18(10-14)29-12-22-16)23-15-5-2-1-4-13(15)11-19-24-20(25-28-19)17-6-3-9-27-17/h1-10,12H,11H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRAQCKVEBGMCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CO3)NC(=O)C4=CC5=C(C=C4)N=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
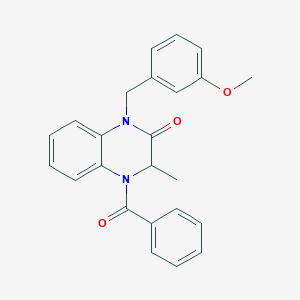
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2641598.png)
![5-((3-methoxybenzyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2641599.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-methyl-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2641601.png)
![7-(Dimethoxymethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2641604.png)
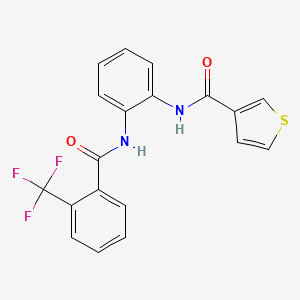
![1-methyl-6-oxo-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2641607.png)
![3-{[1-(Quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2641608.png)
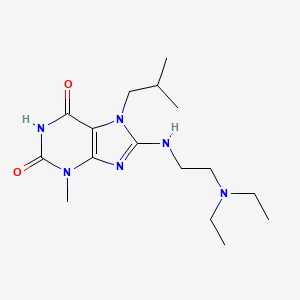
![N-(3-chloro-4-methylphenyl)-2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2641613.png)

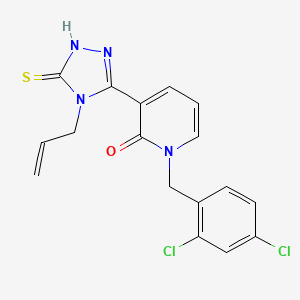
![N-(4-chlorophenyl)-2-{[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide](/img/structure/B2641618.png)
